1,3-Pyrrolidinedicarboxylic acid, 4-[2-(trifluoromethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-
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Overview
Description
1,3-Pyrrolidinedicarboxylic acid, 4-[2-(trifluoromethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring, two carboxylic acid groups, and a trifluoromethyl-substituted phenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-[2-(trifluoromethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- typically involves multi-step organic reactions. One common approach is the esterification of 1,3-pyrrolidinedicarboxylic acid with 4-[2-(trifluoromethyl)phenyl] alcohol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Pyrrolidinedicarboxylic acid, 4-[2-(trifluoromethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Pyrrolidinedicarboxylic acid, 4-[2-(trifluoromethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 4-[2-(trifluoromethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of target proteins and pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S)
- 1,2-Pyrrolidinedicarboxylic acid, 3-phenyl-, 1-(1,1-dimethylethyl) ester
Uniqueness
Compared to similar compounds, 1,3-Pyrrolidinedicarboxylic acid, 4-[2-(trifluoromethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C17H19F3NO4- |
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Molecular Weight |
358.33 g/mol |
IUPAC Name |
(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-11(12(9-21)14(22)23)10-6-4-5-7-13(10)17(18,19)20/h4-7,11-12H,8-9H2,1-3H3,(H,22,23)/p-1/t11-,12+/m1/s1 |
InChI Key |
YEIKSWABWWUHCZ-NEPJUHHUSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])C2=CC=CC=C2C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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